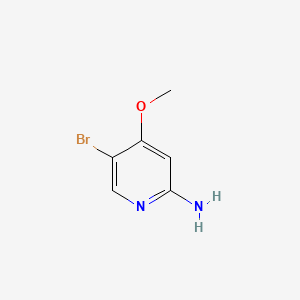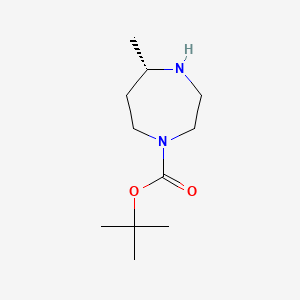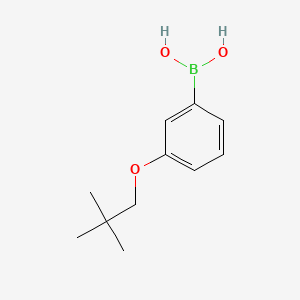
3-(Neopentyloxy)phenylboronsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(Neopentyloxy)phenylboronic acid” is a type of boronic acid derivative . Boronic acids are often termed ‘boronolectins,’ and are regarded as a synthetic mimic of lectins because of their ability to interact with various carbohydrates . They have been widely studied in Medicinal Chemistry .
Synthesis Analysis
Boronic acids were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The synthetic processes used to obtain these active compounds are relatively simple and well known .
Chemical Reactions Analysis
Boronic acids readily complex with 1,2- and 1,3- cis -diol compounds, including those found in carbohydrates, through reversible boronate ester formation in an aqueous solution .
Wissenschaftliche Forschungsanwendungen
Diagnostische Anwendungen
Phenylboronsäuren (PBAs) wurden aufgrund ihrer potenziellen Interaktion mit Sialinsäure, einer neuen Klasse von molekularen Zielstrukturen, für ihre Verwendung in diagnostischen Anwendungen untersucht. Diese Interaktion kann zur Entwicklung von diagnostischen Werkzeugen für Krankheiten genutzt werden, bei denen Sialinsäure eine Rolle spielt .
Arzneimittel-Abgabesysteme
PBAs werden für ihre Verwendung in Arzneimittelabgabesystemen erforscht. Ihre Fähigkeit, reversible kovalente Bindungen mit Diolen zu bilden, die in biologischen Membranen vorhanden sind, macht sie zu geeigneten Kandidaten für eine gezielte Arzneimittelabgabe .
Sensoranwendungen
Boronsäuren wurden in Sensoranwendungen wie dem impedimetrischen Nachweis von Dopamin und der potentiometrischen Detektion von D-Glucose verwendet. Elektropolymerisierte 3-Aminophenylboronsäure, eine verwandte Verbindung, wurde für diese Zwecke verwendet .
Glucosesensorik
Fortschritte in der Glucosesensorik wurden unter Verwendung von Hydrogelen auf Phenylboronsäurebasis erzielt. Diese Hydrogele können mit Nanopartikeln modifiziert und zur Glukosedetektion auf Matrizen immobilisiert werden .
Polymerchemie
In der Polymerchemie können PBAs durch Elektropolymerisation in polymere Strukturen integriert werden, was eine kontrollierte Herstellung von Polymeren mit spezifischen Funktionen ermöglicht .
Safety and Hazards
While specific safety and hazards information for “3-(Neopentyloxy)phenylboronic acid” is not available, general safety measures for handling boronic acids include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding contact with skin and eyes, avoiding ingestion and inhalation, and avoiding dust formation .
Zukünftige Richtungen
The interest for boronic acids has been growing, especially after the discovery of the drug bortezomib . Several activities of boronic acids, such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems are being explored . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .
Wirkmechanismus
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups present in these targets .
Mode of Action
Boronic acids are known to interact with their targets through the formation of reversible covalent bonds with hydroxyl groups . This interaction can lead to changes in the target’s function, potentially altering cellular processes .
Biochemical Pathways
Boronic acids are often used in suzuki-miyaura cross-coupling reactions, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . In these reactions, boronic acids serve as a source of organoboron reagents, which participate in transmetalation with palladium (II) complexes .
Pharmacokinetics
The pharmacokinetics of boronic acids can be influenced by factors such as their chemical structure, the presence of functional groups, and the physiological conditions under which they are administered .
Result of Action
The interaction of boronic acids with biological targets can lead to changes in cellular processes, potentially resulting in therapeutic effects .
Action Environment
The action, efficacy, and stability of 3-(Neopentyloxy)phenylboronic acid can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific conditions under which the compound is stored and administered .
Biochemische Analyse
Biochemical Properties
These interactions are often reversible and can be influenced by changes in the environment, such as pH .
Cellular Effects
Boronic acids have been shown to interact with various cellular components, potentially influencing cell function
Molecular Mechanism
Boronic acids are known to form reversible covalent bonds with cis-diols, a property that could potentially influence the activity of various biomolecules
Temporal Effects in Laboratory Settings
Boronic acids are generally stable and can form reversible bonds, suggesting that they may have long-term effects on cellular function .
Metabolic Pathways
Boronic acids are known to interact with various enzymes and cofactors, potentially influencing metabolic pathways .
Transport and Distribution
Boronic acids are known to interact with various transporters and binding proteins .
Subcellular Localization
Boronic acids are known to interact with various cellular components, potentially influencing their localization and accumulation .
Eigenschaften
IUPAC Name |
[3-(2,2-dimethylpropoxy)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO3/c1-11(2,3)8-15-10-6-4-5-9(7-10)12(13)14/h4-7,13-14H,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMCIUKKXWNLWSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCC(C)(C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681725 |
Source


|
| Record name | [3-(2,2-Dimethylpropoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1236191-14-2 |
Source


|
| Record name | [3-(2,2-Dimethylpropoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,7-Dimethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B567455.png)
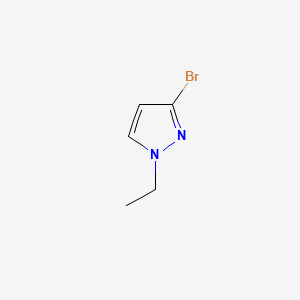

![6-Bromo-5-fluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B567459.png)
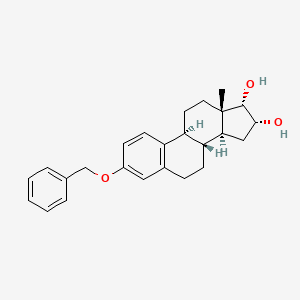


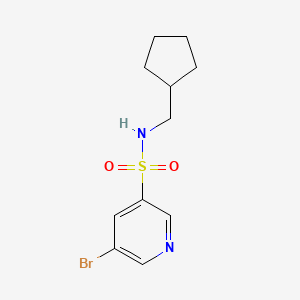
![2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B567470.png)
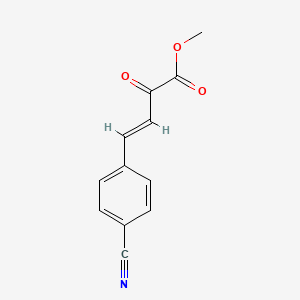
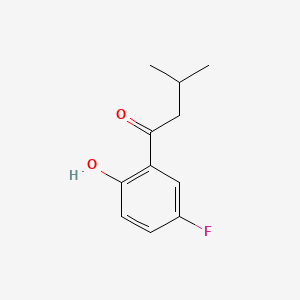
![4-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B567474.png)
